

# Spectroscopic Data and Analysis of 4-Aminodibenzofuran: A Technical Guide

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## Compound of Interest

Compound Name: 4-Dibenzofuranamine

Cat. No.: B1585361

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## Introduction

4-Aminodibenzofuran is a heterocyclic aromatic amine with the chemical formula  $C_{12}H_9NO$ . Its structure, consisting of a dibenzofuran core with an amino group substituent, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of this molecule is crucial for its application and further development in these fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure, purity, and chemical properties of 4-aminodibenzofuran. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-aminodibenzofuran and outlines the general experimental protocols for obtaining such data.

## Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for 4-aminodibenzofuran, the following tables present predicted spectroscopic values obtained from computational chemistry tools and spectral databases. These predictions are based on the known chemical structure and provide a reliable estimation of the expected spectral features.

### $^1H$ NMR (Proton Nuclear Magnetic Resonance) Data

$^1H$  NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts ( $\delta$ ) for the protons of 4-aminodibenzofuran are

presented in Table 1. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are also estimated based on the expected spin-spin interactions between neighboring protons.

Table 1: Predicted  $^1\text{H}$  NMR Data for 4-Aminodibenzofuran

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-1	7.8 - 8.0	d	7.5 - 8.5
H-2	7.2 - 7.4	t	7.0 - 8.0
H-3	6.8 - 7.0	d	7.5 - 8.5
H-6	7.5 - 7.7	d	8.0 - 9.0
H-7	7.3 - 7.5	t	7.0 - 8.0
H-8	7.9 - 8.1	d	7.5 - 8.5
H-9	7.4 - 7.6	d	7.0 - 8.0
NH <sub>2</sub>	3.5 - 4.5	s (broad)	-

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

## $^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance) Data

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms of 4-aminodibenzofuran are listed in Table 2.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for 4-Aminodibenzofuran

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	120 - 125
C-2	125 - 130
C-3	110 - 115
C-4	145 - 150
C-4a	120 - 125
C-5a	155 - 160
C-6	115 - 120
C-7	120 - 125
C-8	125 - 130
C-9	110 - 115
C-9a	125 - 130
C-9b	150 - 155

## IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 4-aminodibenzofuran are summarized in Table 3.

Table 3: Predicted IR Absorption Data for 4-Aminodibenzofuran

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400 - 3500	N-H stretch (asymmetric)	Primary Amine
3300 - 3400	N-H stretch (symmetric)	Primary Amine
3000 - 3100	C-H stretch	Aromatic
1600 - 1650	N-H bend	Primary Amine
1450 - 1600	C=C stretch	Aromatic Ring
1200 - 1300	C-N stretch	Aromatic Amine
1000 - 1250	C-O-C stretch	Aryl Ether

## MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 4-aminodibenzofuran is presented in Table 4. The molecular ion peak (M<sup>+</sup>) corresponds to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for 4-Aminodibenzofuran

m/z Value	Interpretation
183	Molecular Ion (M <sup>+</sup> )
155	[M-CO] <sup>+</sup>
154	[M-HCN] <sup>+</sup>
128	[C <sub>10</sub> H <sub>8</sub> ] <sup>+</sup>
127	[C <sub>10</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR, IR, and MS spectra for a solid aromatic amine like 4-aminodibenzofuran.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of 4-aminodibenzofuran.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of the amine protons[1][2][3].
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

### Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1H$  NMR spectrum using a standard pulse sequence.
- Acquire the  $^{13}C$  NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

## IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 4-aminodibenzofuran with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4][5].
- Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet[4].

### Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the background spectrum of the empty sample holder.

- Record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

## Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of 4-aminodibenzofuran in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

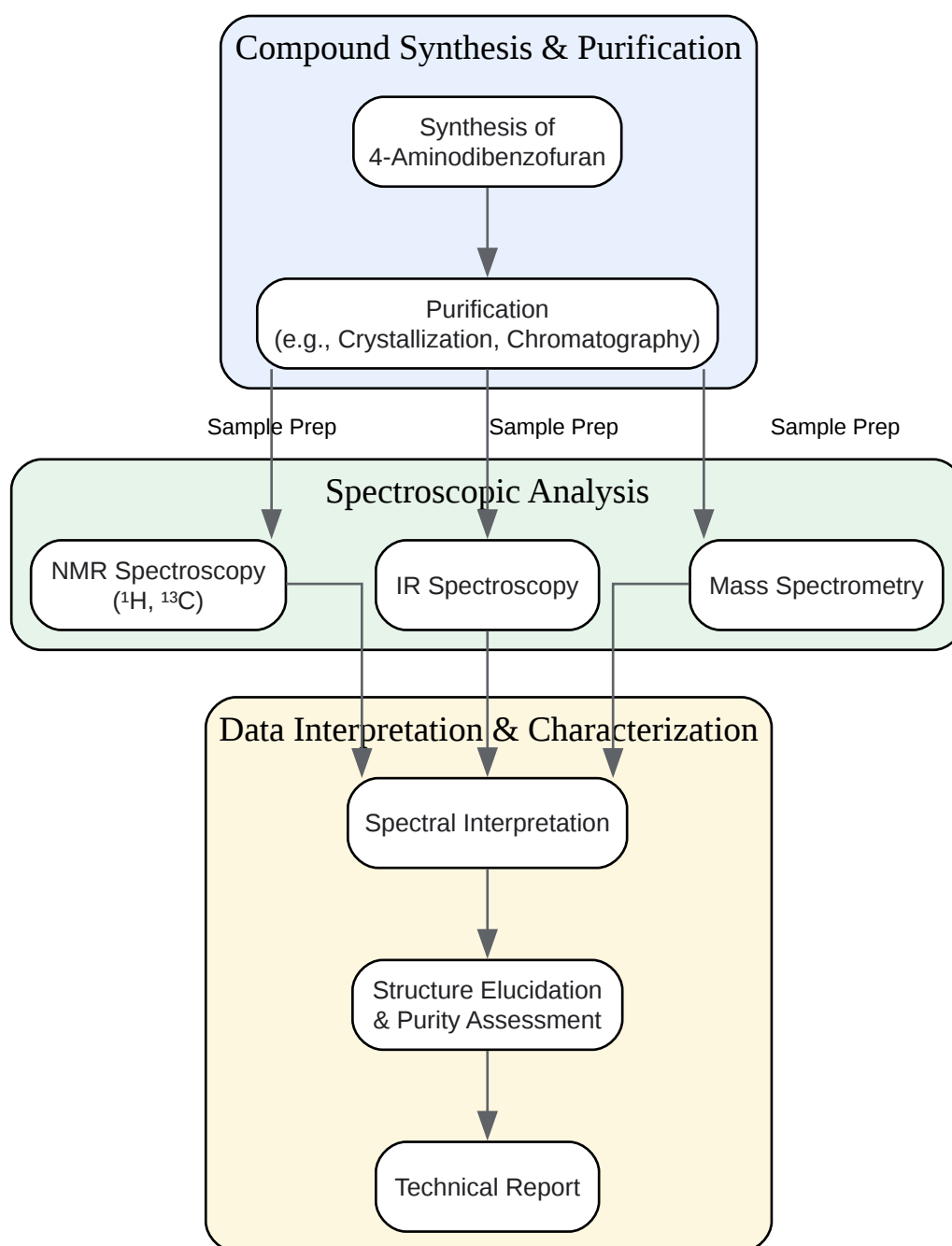
- Introduce the sample solution into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized and then ionized by a beam of high-energy electrons[6].
- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

Data Acquisition (Electrospray Ionization - ESI):

- The sample solution is introduced into the mass spectrometer through a capillary at a high voltage, forming a fine spray of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions[7].
- This is a "soft" ionization technique that often results in a prominent molecular ion peak with less fragmentation[7].

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4-aminodibenzofuran.



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*General workflow for spectroscopic analysis.*

This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with 4-aminodibenzofuran. The provided predicted data and experimental protocols offer a starting point for the comprehensive spectroscopic characterization of this important molecule.

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